2-[(pyrimidin-2-yl)formamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrimidin-2-yl)formamido]acetic acid is a heterocyclic compound that contains both a pyrimidine ring and a formamido group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyrimidin-2-yl)formamido]acetic acid typically involves the reaction of pyrimidine derivatives with formamidoacetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the formamidoacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrimidin-2-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Pyrimidin-2-yl)formamido]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(pyrimidin-2-yl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)formamido]acetic acid
- 2-[(Pyridin-4-yl)formamido]acetic acid
- 2-[(Pyrimidin-4-yl)formamido]acetic acid
Uniqueness
2-[(Pyrimidin-2-yl)formamido]acetic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(pyrimidin-2-yl)formamido]acetic acid involves the reaction of pyrimidine-2-carboxylic acid with formic acid to form pyrimidine-2-carboxylic acid formamide, which is then reacted with chloroacetic acid to form the final product.", "Starting Materials": [ "Pyrimidine-2-carboxylic acid", "Formic acid", "Chloroacetic acid" ], "Reaction": [ "Step 1: Pyrimidine-2-carboxylic acid is reacted with formic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form pyrimidine-2-carboxylic acid formamide.", "Step 2: Pyrimidine-2-carboxylic acid formamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(pyrimidin-2-yl)formamido]acetic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS No. |
1084331-40-7 |
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-(pyrimidine-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C7H7N3O3/c11-5(12)4-10-7(13)6-8-2-1-3-9-6/h1-3H,4H2,(H,10,13)(H,11,12) |
InChI Key |
KKZRNNLCGJAXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NCC(=O)O |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.